molecular formula C8H11N3O B3237036 3-Amino-5-(aminomethyl)benzamide CAS No. 1379361-63-3

3-Amino-5-(aminomethyl)benzamide

Cat. No.: B3237036
CAS No.: 1379361-63-3
M. Wt: 165.19 g/mol
InChI Key: QDRRGYKDXABRGR-UHFFFAOYSA-N
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Description

3-Amino-5-(aminomethyl)benzamide is a multifunctional benzamide derivative offered as a high-purity building block for pharmaceutical research and development. This compound features both a primary benzamide and a primary aminomethyl group on a meta-substituted benzene ring, making it a valuable scaffold for constructing novel bioactive molecules. Benzamide compounds with aminomethyl substitutions are of significant interest in medicinal chemistry. Research on structurally similar molecules has demonstrated their potential in various therapeutic areas. For instance, 4-(aminomethyl)benzamide analogs have been identified as remarkably potent small-molecule inhibitors of Ebola and Marburg virus entry, acting by targeting the viral glycoprotein and blocking fusion with host cells . Furthermore, substituted 2-(aminomethyl)benzamides have been developed as potent and selective inhibitors of the Glycine Transporter type-2 (GlyT2), a target for developing new analgesic and anesthetic agents . In oncology, benzamide-based structures are key scaffolds for developing class I-selective Histone Deacetylase (HDAC) inhibitors, which are investigated as anticancer agents for targets like breast cancer . The presence of multiple functional groups on the this compound core allows for diverse chemical modifications, enabling researchers to explore structure-activity relationships and optimize properties for specific targets. This product is intended for research applications as a chemical intermediate or a starting point for new drug discovery programs. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-(aminomethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,4,9-10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRRGYKDXABRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302090
Record name 3-Amino-5-(aminomethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379361-63-3
Record name 3-Amino-5-(aminomethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379361-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(aminomethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(aminomethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with formaldehyde and ammonium chloride to form 3-nitro-5-(aminomethyl)benzaldehyde. This intermediate is then reduced to 3-amino-5-(aminomethyl)benzaldehyde, which is subsequently converted to this compound through an amidation reaction with ammonia or an amine source .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(aminomethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzamides, nitroso compounds, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-5-(aminomethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(aminomethyl)benzamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Anticonvulsant Benzamide and Triazole Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity Key Data (ED₅₀ or EC₅₀) Reference
3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole C₁₄H₁₁ClFN₃O Chloro, fluorophenoxy, triazole core Anticonvulsant (PTZ-induced seizures) ED₅₀ = 1.4 mg/kg
Diazepam (Control) C₁₆H₁₃ClN₂O Benzodiazepine core Anticonvulsant ED₅₀ = 1.2 mg/kg

Key Findings :

  • The triazole derivative above demonstrates potency comparable to diazepam, a benchmark anticonvulsant. The fluorophenoxy and chloro substituents likely enhance binding to GABA receptors, mimicking benzodiazepine activity .
  • 3-Amino-5-(aminomethyl)benzamide lacks the triazole or benzodiazepine core, suggesting distinct mechanistic pathways. Its aminomethyl group may favor solubility but reduce blood-brain barrier penetration compared to lipophilic analogs.

Antiviral Benzamide Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity Key Data Reference
4-(Aminomethyl)benzamide C₈H₁₀N₂O Aminomethyl at 4-position MARV (Marburg virus) entry inhibition In vitro efficacy
3-Amino-5-(trifluoromethyl)benzamide C₈H₇F₃N₂O Trifluoromethyl at 5-position Undisclosed pharmacological activity Structural analog

Key Findings :

  • The aminomethyl group’s placement (4- vs. 5-position) may influence target specificity .

Allosteric Modulators of mGlu5 Receptors

Compound Name Molecular Formula Key Substituents Biological Activity Key Data (EC₅₀) Reference
CPPHA (Reference) C₁₉H₁₇N₃O₃ Benzamide with biphenyl extension mGlu5 positive allosteric modulator EC₅₀ < 1 μM
Novel benzamide HTS hit Undisclosed Benzamide backbone mGlu5 positive allosteric modulator EC₅₀ ≤ 1 μM (in vitro)

Key Findings :

  • Benzamide derivatives with extended aromatic systems (e.g., CPPHA) show high potency as mGlu5 modulators. This compound’s smaller substituents may limit receptor interaction but could serve as a scaffold for optimizing selectivity .

Structural and Physicochemical Comparisons

Compound Name Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 165.20 g/mol −1.2 3 4
3-Amino-5-[(trifluoromethyl)thio]benzamide 236.21 g/mol 1.8 2 3
3-Amino-5-fluorobenzamide 154.15 g/mol 0.5 2 3

Key Findings :

  • Fluorinated derivatives (e.g., 3-amino-5-fluorobenzamide) balance lipophilicity and polarity, making them more suitable for central nervous system targets .

Biological Activity

3-Amino-5-(aminomethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C9H12N4OC_9H_{12}N_4O, features an amino group and an aminomethyl side chain attached to a benzamide core. Its structure contributes to its interaction with various biological targets, particularly in the context of enzyme inhibition and cell signaling modulation.

The primary mechanism of action for this compound involves the inhibition of poly(adenosine diphosphate-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP, this compound can prevent excessive cellular damage during conditions such as oxidative stress or inflammation.

1. Antioxidant Effects

Research has demonstrated that this compound exhibits antioxidant properties. In a study involving rat models with esophageal caustic injuries, treatment with this compound resulted in decreased levels of malondialdehyde (MDA) and protein carbonyl content (PCC), indicating reduced oxidative stress. Additionally, it increased the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

2. Fibrosis Prevention

The compound has shown efficacy in preventing fibrosis in experimental models. In the aforementioned study, it significantly reduced the stenosis index and histopathological damage score associated with esophageal burns. This suggests a protective role against tissue damage and fibrotic changes following injury .

3. Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE). While specific IC50 values for this compound are not extensively documented, related benzamides exhibit potent inhibitory activity against AChE, suggesting that this compound may also possess similar properties .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanismReference
AntioxidantDecreases MDA and PCC; increases SOD, GPx
Fibrosis PreventionReduces stenosis index and tissue damage
Enzyme InhibitionPotential AChE inhibitor

Q & A

Q. What are the standard synthetic routes for 3-Amino-5-(aminomethyl)benzamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as amidation and functional group modifications. For example, benzamide derivatives are synthesized by reacting amines with activated carboxylic acids (e.g., using coupling agents like EDC/HOBt). Key steps include:

  • Amidation: Reacting 3-amino-5-(aminomethyl)benzoic acid with methylamine under reflux in anhydrous DCM .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
    Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control (50–80°C), and catalyst selection (e.g., palladium for cross-coupling reactions). Yield improvements are achieved by varying stoichiometry and reaction time .

Q. How is this compound characterized analytically?

Methodological Answer: Standard characterization includes:

  • FT-IR Spectroscopy: Peaks at ~1660 cm⁻¹ (C=O stretch of amide) and ~3300–3450 cm⁻¹ (N-H stretches) confirm the amide structure .
  • NMR: 1H^1H NMR shows aromatic protons (δ 6.8–7.5 ppm) and methylene/methyl groups (δ 2.5–3.5 ppm). 13C^{13}C NMR confirms carbonyl carbons at ~168 ppm .
  • Mass Spectrometry: ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., m/z 179.2 for C9_9H11_{11}N3_3O) .

Q. What is the role of this compound as a poly(ADP-ribose) polymerase (PARP) inhibitor?

Methodological Answer: The compound competitively inhibits PARP by binding to the NAD+^+ active site, blocking ADP-ribosylation. Experimental validation involves:

  • Enzyme Assays: Measuring PARP activity via fluorescence-based NAD+^+ depletion assays (IC50_{50} values typically <10 µM) .
  • Cellular Studies: Assessing DNA repair inhibition in HeLa cells using comet assays to quantify DNA strand breaks .

Advanced Research Questions

Q. How can researchers mitigate off-target effects when using this compound as a PARP inhibitor?

Methodological Answer: Off-target effects (e.g., glucose metabolism disruption) arise at high concentrations (>1 mM). Mitigation strategies include:

  • Dose-Response Curves: Establishing the minimum effective dose (e.g., 50–100 µM) to inhibit PARP without affecting cell viability .
  • Alternative Inhibitors: Using selective PARP-1/2 inhibitors (e.g., Olaparib) as comparators to confirm target specificity .

Q. What evidence supports the antiviral activity of this compound against Marburg virus (MARV)?

Methodological Answer: Studies indicate the compound blocks viral entry by interfering with GP2 subunit interactions. Key methodologies:

  • Pseudovirus Assays: Using VSV particles pseudotyped with MARV glycoproteins to measure entry inhibition (IC50_{50} ~5 µM) .
  • Live Virus Neutralization: Testing in Vero E6 cells with plaque reduction neutralization assays (PRNT90_{90} at 10 µM) .

Q. How do structural modifications influence the bioactivity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies highlight:

Substituent Effect Example
Fluorine Enhances metabolic stability and binding affinity3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile shows 10× higher antiviral activity vs. chlorine analogs
Methyl Improves solubility but reduces target affinityN-methyl derivatives exhibit lower PARP inhibition (IC50_{50} >50 µM)
SAR optimization uses computational docking (e.g., AutoDock Vina) to predict binding poses .

Q. What strategies are effective in designing analogs of this compound with improved pharmacokinetics?

Methodological Answer:

  • Prodrug Design: Introducing ester groups (e.g., methyl ester) to enhance oral bioavailability .
  • Lipophilicity Adjustments: Adding hydrophobic groups (e.g., benzyl) to improve blood-brain barrier penetration, validated by logP measurements (target logP ~2–3) .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

Methodological Answer:

  • Co-solvent Systems: Using 10% DMSO + 20% Cremophor EL in saline for intravenous delivery .
  • Nanoformulation: Encapsulation in PLGA nanoparticles (size: 150–200 nm) increases plasma half-life from 2 to 8 hours in murine models .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-(aminomethyl)benzamide
Reactant of Route 2
3-Amino-5-(aminomethyl)benzamide

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